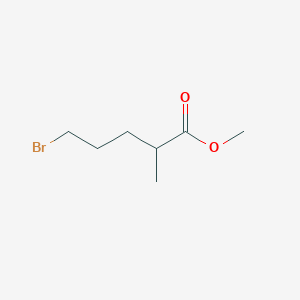

Methyl 5-bromo-2-methylpentanoate

Description

Overview of Halogenated Aliphatic Esters as Synthetic Precursors

Halogenated aliphatic esters are a class of organic compounds characterized by a hydrocarbon chain containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an ester functional group (-COOR). chemicalbook.com These compounds are highly valuable in organic synthesis due to the reactivity of the carbon-halogen bond. chemicalbook.com The halogen atom acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. wikipedia.org

The reactivity of the carbon-halogen bond is influenced by the nature of the halogen, with the bond strength generally decreasing from C-F to C-I. chemicalbook.com This trend makes bromo and iodo derivatives particularly useful for synthetic transformations. chemicalbook.com Furthermore, the presence of the ester group can influence the reactivity of the molecule and can itself be transformed into other functional groups such as carboxylic acids, amides, or alcohols through reactions like hydrolysis or reduction. libretexts.orgpressbooks.pub

The versatility of halogenated aliphatic esters has led to their use in the synthesis of a broad range of molecules, including pharmaceuticals, agrochemicals, and materials. science.gov They serve as key building blocks for constructing carbon skeletons and introducing specific functionalities, making them indispensable tools for organic chemists. nih.gov

Rationale for Academic Research on Methyl 5-bromo-2-methylpentanoate within Contemporary Organic Chemistry

The academic interest in this compound stems from its potential as a bifunctional building block. The presence of both a bromine atom at the 5-position and a methyl ester at the 1-position allows for selective and sequential chemical modifications. This dual functionality enables chemists to construct complex molecular architectures in a controlled manner.

Research often focuses on utilizing the reactivity of the C-Br bond for forming new carbon-carbon or carbon-heteroatom bonds. For instance, the bromine can be displaced by various nucleophiles or participate in organometallic coupling reactions. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to introduce further complexity. libretexts.org

The methyl group at the 2-position introduces a chiral center, making the molecule a target for stereoselective synthesis. The ability to control the stereochemistry at this position is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science. The specific arrangement of the functional groups in this compound makes it a valuable intermediate for the synthesis of natural products and other biologically active molecules.

Historical Context of Related Brominated Alkyl Esters in Chemical Literature

The study of brominated alkyl esters has a long history in organic chemistry, dating back to early investigations into the reactivity of halogenated compounds. For example, the Hell-Volhard-Zelinsky reaction, a classic method for the α-bromination of carboxylic acids, has been a cornerstone of organic synthesis for over a century. wikipedia.org This reaction provided an early and efficient route to α-bromo esters, which have since been widely used as intermediates.

Historically, brominated esters have been employed in a variety of fundamental organic reactions. The Reformatsky reaction, for instance, utilizes α-bromo esters to form β-hydroxy esters. Another significant application is in the Darzens reaction, which involves the reaction of an α-haloester with a ketone or aldehyde to produce an α,β-epoxy ester. wikipedia.org

Over the years, the development of new synthetic methods has expanded the utility of brominated esters. The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, has opened up new avenues for creating carbon-carbon bonds using brominated substrates. nih.gov The continuous exploration of the reactivity of brominated alkyl esters, including compounds like this compound, reflects their enduring importance as versatile synthetic intermediates in the ever-evolving landscape of organic chemistry.

Compound Properties

Below are the physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 857479-89-1 sinfoobiotech.com |

| Canonical SMILES | CC(CCCBr)C(=O)OC nih.gov |

| InChI | InChI=1S/C7H13BrO2/c1-6(4-3-5-8)7(9)10-2/h6H,3-5H2,1-2H3 nih.gov |

| InChIKey | NFWYCLOPRIAQFJ-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

methyl 5-bromo-2-methylpentanoate |

InChI |

InChI=1S/C7H13BrO2/c1-6(4-3-5-8)7(9)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

NFWYCLOPRIAQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCBr)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 Bromo 2 Methylpentanoate

Strategies for Carbon-Carbon Bond Formation Leading to the Methylpentanoate Core

The construction of the 2-methylpentanoate (B1260403) backbone is a critical first step. This typically involves the formation of a carbon-carbon bond to create the branched alkyl chain, followed by esterification to introduce the methyl ester group.

Esterification Reactions in the Synthesis of Methyl Esters

Esterification is a fundamental reaction in organic synthesis for producing esters. For the synthesis of methyl 2-methylpentanoate, the precursor is typically 2-methylpentanoic acid.

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comlibretexts.orgmasterorganicchemistry.com To synthesize methyl 2-methylpentanoate, 2-methylpentanoic acid is heated with excess methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). google.comorganic-chemistry.org The reaction is reversible, and to drive the equilibrium towards the product, excess alcohol is used, or water is removed as it is formed. byjus.comorganic-chemistry.orgathabascau.ca

Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org For instance, an existing ester of 2-methylpentanoic acid could be converted to the methyl ester by reaction with methanol. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide like sodium methoxide (B1231860), is also a viable method. masterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism. wikipedia.org

Other Esterification Methods:

Reaction of the carboxylate salt of 2-methylpentanoic acid with an alkyl halide.

Alcoholysis of acid chlorides or anhydrides derived from 2-methylpentanoic acid. google.com

N-Bromosuccinimide (NBS) has been shown to catalyze the direct esterification of carboxylic acids with alcohols under mild, metal-free conditions. nih.gov

| Esterification Method | Reactants | Catalyst | Key Features |

| Fischer-Speier Esterification | 2-Methylpentanoic Acid, Methanol | H₂SO₄, p-TsOH | Reversible; requires excess alcohol or water removal. byjus.comorganic-chemistry.orgathabascau.ca |

| Transesterification (Acid-Catalyzed) | Other ester of 2-methylpentanoic acid, Methanol | Acid (e.g., H₂SO₄) | Equilibrium-driven process. wikipedia.orgmasterorganicchemistry.com |

| Transesterification (Base-Catalyzed) | Other ester of 2-methylpentanoic acid, Methanol | Base (e.g., NaOCH₃) | Proceeds via nucleophilic addition-elimination. masterorganicchemistry.com |

| NBS-Catalyzed Esterification | 2-Methylpentanoic Acid, Methanol | N-Bromosuccinimide | Metal-free and mild conditions. nih.gov |

Stereoselective Approaches to 2-Substituted Pentanoates

Achieving stereocontrol at the C2 position is crucial for the synthesis of chiral molecules. Asymmetric synthesis methods can be employed to produce enantiomerically enriched 2-substituted pentanoates.

Chiral Auxiliaries: One approach involves the use of a chiral auxiliary, such as (S)-(+)-2-pyrrolidinemethanol, to guide the stereochemical outcome of a reaction. tandfonline.com These auxiliaries can be attached to the precursor molecule, direct a stereoselective transformation, and then be removed.

Catalytic Asymmetric Allylation: Transition metal-catalyzed asymmetric allylic alkylation of enolates or related nucleophiles is a powerful method for creating stereogenic centers. rsc.org For example, a palladium catalyst with a chiral ligand like BINAPHANE can be used for the enantioselective allylation of disubstituted ketenes to produce α-allyl esters with good enantioselectivity. rsc.org

Regioselective Bromination Techniques for the C5 Position

Once the methyl 2-methylpentanoate core is assembled, the next critical step is the selective introduction of a bromine atom at the C5 position. This requires methods that can differentiate between the various C-H bonds in the molecule.

Radical Bromination Methodologies

Radical bromination is a common method for functionalizing alkanes and alkyl chains.

N-Bromosuccinimide (NBS): NBS is a widely used reagent for allylic and benzylic brominations, but it can also be used for the bromination of saturated C-H bonds under radical conditions. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org The selectivity of the bromination is influenced by the stability of the resulting carbon radical. In the case of methyl 2-methylpentanoate, the primary C-H bonds at the C5 position are generally less reactive than secondary or tertiary C-H bonds. However, by carefully controlling the reaction conditions, some degree of selectivity can be achieved. Visible light-induced C-H bromination has also been explored for the synthesis of α-halogenated boronic esters. organic-chemistry.org

Metal-Catalyzed Bromination Protocols

Transition metal catalysis offers powerful tools for achieving high regioselectivity in C-H functionalization reactions. acs.orgacs.org

Iron-Catalyzed Bromination: Iron catalysts have emerged as an inexpensive and non-toxic option for C-H activation. acs.orgresearchgate.netmdpi.com Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has been demonstrated to be highly regioselective. nih.govresearchgate.net While this specific system is for aromatic C-H bonds, it highlights the potential of iron catalysis for selective halogenation.

Copper-Catalyzed Bromination: Copper catalysts have also been employed for selective C-H bromination. For example, a copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has been developed using alkyl bromides as the bromine source. nih.gov A proposed mechanism involves the formation of a dimethylsulfonium bromide or a related species that acts as the brominating agent. nih.gov

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are highly versatile for a range of C-H functionalization reactions. acs.orgrsc.orgresearchgate.netrsc.orgnih.gov While often used for C-H activation directed by a functional group, research into non-directed C-H functionalization is ongoing.

| Bromination Method | Reagent/Catalyst | Key Features |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Selectivity based on radical stability. wikipedia.orgyoutube.com |

| Iron-Catalyzed Bromination | Iron(III) salts | Potential for high regioselectivity, cost-effective. researchgate.netnih.govresearchgate.net |

| Copper-Catalyzed Bromination | Copper salts, Bromine source | Can achieve high selectivity with directing groups. nih.gov |

| Rhodium-Catalyzed C-H Functionalization | Rhodium complexes | Highly versatile for various C-H functionalizations. acs.orgrsc.orgnih.gov |

Multi-Step Synthesis Pathways from Readily Available Precursors

The synthesis of methyl 5-bromo-2-methylpentanoate can be achieved through a multi-step sequence starting from simple, commercially available materials.

One plausible route could begin with the synthesis of 2-methylpentanoic acid. This can be prepared from sec-butyl bromide and malonic ester. orgsyn.org The resulting ethyl sec-butylmalonate is then saponified and decarboxylated to yield 3-methylpentanoic acid. orgsyn.org A similar strategy could be adapted to produce 2-methylpentanoic acid.

Once 2-methylpentanoic acid is obtained, it can be esterified to methyl 2-methylpentanoate as described in section 2.1.1. The final step would be the regioselective bromination at the C5 position using one of the methods outlined in section 2.2.

An alternative approach could involve starting with a precursor that already contains a functional group at the C5 position, which can later be converted to a bromide.

Explorations of Chemical Reactivity and Mechanistic Pathways of Methyl 5 Bromo 2 Methylpentanoate

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The primary carbon atom attached to the bromine in methyl 5-bromo-2-methylpentanoate is an electrophilic center, susceptible to attack by nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism.

S(_N)2 Reactions with Various Nucleophiles (e.g., nitrogen, oxygen, sulfur nucleophiles)

Due to the unhindered nature of the primary alkyl halide, this compound readily undergoes S(_N)2 reactions with a range of nucleophiles. The rate of these reactions is dependent on the strength and concentration of the nucleophile.

Nitrogen Nucleophiles: Amines, amides, and azides can act as effective nitrogen nucleophiles. For instance, the reaction with ammonia (B1221849) or primary amines can lead to the formation of the corresponding 5-amino-2-methylpentanoate derivatives. A common application of such reactions is the synthesis of heterocyclic compounds like piperidines through intramolecular cyclization, where the initially formed amino ester undergoes a subsequent ring-closing reaction.

Oxygen Nucleophiles: Oxygen-based nucleophiles such as hydroxide (B78521), alkoxides, and carboxylates can displace the bromide ion. The use of hydroxide or alkoxides can result in the formation of the corresponding 5-hydroxy or 5-alkoxy-2-methylpentanoate. A particularly important reaction is the intramolecular cyclization that occurs when the ester is hydrolyzed to the corresponding carboxylate. The resulting carboxylate anion can act as an internal nucleophile, attacking the bromine-bearing carbon to form a six-membered lactone, δ-valerolactone derivative.

Sulfur Nucleophiles: Thiolates and other sulfur-containing nucleophiles are also effective in displacing the bromide. These reactions lead to the formation of thioethers.

Table 1: Examples of S(_N)2 Reactions with this compound Analogs

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Oxygen | Sodium Hydroxide (NaOH) | Alcohol (via hydrolysis and substitution) |

| Sulfur | Sodium Thiolate (NaSR) | Thioether |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

Stereochemical Outcomes of Substitution Reactions

S(_N)2 reactions are characterized by an inversion of stereochemistry at the electrophilic carbon center. This occurs because the nucleophile attacks from the side opposite to the leaving group (backside attack). In the case of this compound, the bromine-bearing carbon is not a stereocenter. However, the adjacent carbon (C2) is a chiral center. While the substitution reaction itself does not directly affect the stereochemistry at C2, the subsequent transformations of the newly introduced functional group can be influenced by its stereochemistry.

Elimination Reactions to Form Unsaturated Esters

In the presence of a strong base, this compound can undergo elimination reactions to form unsaturated esters. The competition between substitution (S(_N)2) and elimination (E2) is a key consideration in these reactions.

E1 and E2 Pathways: Mechanistic Investigations

E2 Pathway: As a primary alkyl halide, this compound is expected to undergo elimination primarily through the E2 mechanism. This is a concerted, one-step process where the base removes a proton from the β-carbon (the carbon adjacent to the bromine-bearing carbon) simultaneously with the departure of the bromide leaving group. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. The use of strong, non-nucleophilic bases favors the E2 pathway over the competing S(_N)2 reaction. youtube.com

E1 Pathway: The E1 pathway is generally not favored for primary alkyl halides like this compound because it proceeds through a highly unstable primary carbocation intermediate. youtube.com

Regioselectivity in Alkene Formation

In the E2 elimination of this compound, the base can abstract a proton from the C4 position. This leads to the formation of methyl 2-methylpent-4-enoate. The regioselectivity of the elimination is influenced by the nature of the base used.

Zaitsev's Rule: With small, strong bases such as sodium ethoxide, the major product is typically the more substituted (and therefore more stable) alkene. However, in the case of this compound, there is only one possible β-hydrogen to be removed that leads to a stable alkene, thus regioselectivity is not a primary concern.

Hofmann's Rule: When a sterically hindered (bulky) base, such as potassium tert-butoxide, is used, the less sterically hindered proton is preferentially removed. masterorganicchemistry.com This can lead to the formation of the less substituted alkene as the major product. masterorganicchemistry.com Again, for this compound, this distinction is less critical due to the single type of β-hydrogen available for abstraction leading to a double bond.

Table 2: Conditions Favoring E2 Elimination for Primary Alkyl Bromides

| Factor | Condition Favoring E2 | Rationale |

| Base | Strong, bulky base (e.g., t-BuOK) | Minimizes competing S(_N)2 reaction due to steric hindrance. studentdoctor.netorgosolver.com |

| Solvent | Aprotic solvent | Does not solvate and stabilize the base, maintaining its strength. |

| Temperature | Higher temperatures | Elimination reactions are generally favored by increased temperature. |

Organometallic Cross-Coupling Reactions Utilizing the C-Br Bond

The carbon-bromine bond in this compound can be activated by various transition metal catalysts to participate in cross-coupling reactions, forming new carbon-carbon bonds. These reactions are powerful tools for constructing more complex molecular skeletons.

Kumada Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide, catalyzed by nickel or palladium complexes. acs.orgorganic-chemistry.org For a primary alkyl bromide like this compound, this reaction can be used to introduce a variety of alkyl or aryl groups at the 5-position. Iron-catalyzed cross-coupling reactions have also emerged as a more cost-effective and environmentally friendly alternative. acs.orgnih.govnih.gov

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. nih.gov This method is known for its high functional group tolerance.

Suzuki Coupling: The Suzuki coupling utilizes an organoboron reagent (such as a boronic acid or ester) and a palladium catalyst. It is a widely used method for forming C-C bonds due to the mild reaction conditions and the low toxicity of the boron-containing reagents.

Corey-House Synthesis (Gilman Reagents): Lithium diorganocuprates (Gilman reagents) can also be used to couple with primary alkyl bromides. chemistrysteps.comorganicchemistrytutor.commasterorganicchemistry.com This method is particularly effective for forming new carbon-carbon bonds with a wide range of alkyl, vinyl, and aryl groups.

Table 3: Overview of Organometallic Cross-Coupling Reactions for Primary Alkyl Bromides

| Coupling Reaction | Organometallic Reagent | Catalyst | Typical Product |

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd complexes, Fe complexes acs.orgacs.org | R-CH₂-(CH₂)₂-CH(CH₃)COOCH₃ |

| Negishi | Organozinc (R-ZnX) | Ni or Pd complexes | R-CH₂-(CH₂)₂-CH(CH₃)COOCH₃ |

| Suzuki | Organoboron (R-B(OR)₂) | Pd complexes | R-CH₂-(CH₂)₂-CH(CH₃)COOCH₃ |

| Corey-House | Gilman Reagent (R₂CuLi) | None (stoichiometric) | R-CH₂-(CH₂)₂-CH(CH₃)COOCH₃ |

Reductive Transformations of the Alkyl Bromide Moiety

The primary alkyl bromide in this compound can undergo reductive dehalogenation. This transformation can be achieved using various reducing agents. The challenge lies in the selective reduction of the C-Br bond without affecting the ester functionality. While strong reducing agents like lithium aluminum hydride would reduce both the ester and the alkyl bromide, milder and more selective methods are available. For instance, radical-based reductions using tin hydrides (e.g., tributyltin hydride) or silanes in the presence of a radical initiator are effective for dehalogenation while often leaving ester groups intact. Electrochemical reduction has also been reported as a method for the reduction of alkyl bromides. researchgate.net

Reactions Involving the Ester Functionality

The methyl ester group of this compound is a key site for various chemical transformations, including transesterification and reduction.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgacs.orgorganic-chemistry.org For this compound, treatment with a different alcohol in the presence of a suitable catalyst would lead to the corresponding ester of that alcohol. To drive the equilibrium towards the product, the alcohol reactant is often used in excess, or the methanol (B129727) by-product is removed. wikipedia.org

Catalysts for Transesterification of Methyl Esters:

| Catalyst | Conditions | Reference |

| Acid (e.g., H₂SO₄) | Reflux in excess alcohol | wikipedia.org |

| Base (e.g., NaOMe) | Reflux in excess alcohol | wikipedia.org |

| Tetranuclear Zinc Cluster | Diisopropyl ether, 58-68 °C | acs.orgorganic-chemistry.org |

| K₂HPO₄ | Reflux in methanol | thieme-connect.com |

This table summarizes common catalytic systems for transesterification.

The primary alkyl bromide is generally stable under these conditions, although strong basic conditions at elevated temperatures might lead to side reactions such as elimination or substitution.

The methyl ester can be reduced to the corresponding primary alcohol, 5-bromo-2-methylpentan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. orgoreview.comlibretexts.org The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methoxide (B1231860) and further reduction of the intermediate aldehyde. libretexts.org It is important to note that LiAlH₄ will also reduce the alkyl bromide.

Selective reduction of the ester to an aldehyde can be achieved using sterically hindered and less reactive reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. orgoreview.com

Reducing Agents for Ester Transformation:

| Reagent | Product | Reference |

| LiAlH₄ | Primary Alcohol | libretexts.org |

| DIBAL-H | Aldehyde | orgoreview.com |

This table highlights common reagents for the reduction of esters.

Cyclization Reactions and Intramolecular Processes

The chemical structure of this compound, featuring a terminal bromine atom and an ester functionality, presents an ideal scaffold for intramolecular cyclization reactions. These processes, primarily driven by the formation of a new carbon-carbon bond, lead to the synthesis of valuable cyclic compounds, in this case, substituted cyclopentane (B165970) derivatives. The reaction is a classic example of intramolecular enolate alkylation, a powerful strategy in organic synthesis for the construction of five-membered rings.

The fundamental mechanistic pathway for the cyclization of this compound involves the generation of a carbanion (enolate) at the carbon alpha to the ester group. This is typically achieved by treatment with a strong, non-nucleophilic base. The resulting enolate then acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in an intramolecular SN2 reaction. This process results in the displacement of the bromide ion and the formation of a new carbon-carbon bond, yielding the cyclized product, primarily Methyl 3-methylcyclopentanecarboxylate.

The regioselectivity of this cyclization is governed by Baldwin's rules for ring closure. The reaction proceeds via a 5-exo-tet pathway, where the newly formed bond is exocyclic to the attacking enolate and the carbon being attacked is tetrahedral. According to Baldwin's rules, 5-exo-tet cyclizations are highly favored, making the formation of the five-membered cyclopentane ring the predominant outcome.

Furthermore, the presence of a methyl group at the C-2 position of the pentanoate chain is known to influence the rate of cyclization. This phenomenon is described by the Thorpe-Ingold effect (or gem-dialkyl effect), which posits that the steric bulk of substituents on the carbon chain can accelerate intramolecular reactions. The methyl group, by restricting the conformational freedom of the acyclic precursor, increases the probability of the reactive ends of the molecule being in close proximity, thus facilitating the cyclization process.

The choice of base and reaction conditions is critical for the successful execution of this intramolecular cyclization. Strong, sterically hindered bases such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are commonly employed to ensure complete and rapid enolate formation while minimizing side reactions like intermolecular condensation or elimination. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control the reactivity of the enolate and enhance selectivity.

Below is a table summarizing typical reaction conditions for the intramolecular cyclization of haloalkanoate esters, which are analogous to the cyclization of this compound.

| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Ethyl 6-bromohexanoate | Potassium tert-butoxide | Dimethylformamide (DMF) | 25 | 24 | Ethyl cyclopentanecarboxylate | 85 |

| Ethyl 5-bromopentanoate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Reflux | 12 | Ethyl cyclobutanecarboxylate | 70 |

| Methyl 6-iodohexanoate | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 25 | 4 | Methyl cyclopentanecarboxylate | 90 |

Applications of Methyl 5 Bromo 2 Methylpentanoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products

While direct and specific examples of the utilization of Methyl 5-bromo-2-methylpentanoate in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key intermediate. The presence of a bromine atom at the 5-position allows for the formation of a carbon-carbon bond through various coupling reactions, a fundamental strategy in the assembly of natural product skeletons. For instance, the alkyl bromide functionality can readily participate in Grignard reactions or serve as an electrophile in reactions with organocuprates.

The stereocenter at the 2-position, bearing a methyl group, can also be of significant interest in natural product synthesis, where precise control of stereochemistry is often paramount. Enantioselective synthesis of either the (R) or (S) isomer of this compound would provide a chiral pool starting material for the construction of stereochemically defined natural products.

Based on the reactivity of similar bromo-esters, it is plausible that this compound could be employed in the synthesis of fragments of polyketides or fatty acid-derived natural products. The five-carbon chain with functional handles at both ends makes it a suitable building block for iterative chain extensions.

Intermediate in the Preparation of Pharmaceutical Intermediates and Agrochemicals

The classification of this compound as a pharmaceutical intermediate by various chemical suppliers points towards its utility in the synthesis of active pharmaceutical ingredients (APIs). The bromo-ester functionality is a common feature in the synthetic routes of numerous drugs. The bromine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functional groups and build the core structures of pharmacologically active molecules.

For example, the reaction of this compound with an appropriate amine could lead to the formation of a substituted amino acid ester, a common scaffold in many pharmaceutical agents. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amines or alcohols to form amides or esters, respectively, further expanding the molecular diversity accessible from this starting material.

In the realm of agrochemicals, many pesticides and herbicides contain ester and alkyl halide functionalities. The reactivity of this compound makes it a potential precursor for the synthesis of new agrochemical candidates. Its structural features could be incorporated to fine-tune the biological activity and physical properties of the target molecules.

Building Block for Novel Polymeric Materials

The bifunctional nature of this compound, possessing both an ester and a bromine atom, makes it a candidate for the synthesis of novel polymeric materials. The bromine atom can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

The resulting polymers would have pendant methyl ester groups along the polymer backbone. These ester groups could be further modified post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties for specific applications, such as drug delivery, coatings, or advanced composites.

Alternatively, the compound could be used in polycondensation reactions. For instance, after conversion of the bromide to a diol or a diamine, it could be reacted with dicarboxylic acids or their derivatives to form polyesters or polyamides. The methyl group at the 2-position would introduce a degree of asymmetry into the polymer chain, potentially influencing its thermal and mechanical properties.

Contributions to the Development of New Organic Methodologies

While specific studies detailing the use of this compound for the development of new organic methodologies are not prominent, its structure lends itself to exploration in this area. The presence of a primary alkyl bromide makes it a suitable substrate for studying and optimizing various coupling reactions, such as Suzuki, Sonogashira, or Negishi cross-coupling reactions.

The development of new catalysts or reaction conditions that can efficiently transform this sterically-hindered secondary ester bromide would be of significant interest to the synthetic community. Furthermore, its potential for undergoing intramolecular cyclization reactions upon treatment with a suitable base or catalyst could be explored to develop new methods for the synthesis of five- or six-membered carbocyclic or heterocyclic rings. The stereocenter at the 2-position could also be used to probe the stereoselectivity of new synthetic methods.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol |

| CAS Number | 857479-89-1 |

| SMILES | CC(CCCBr)C(=O)OC |

| InChI | InChI=1S/C7H13BrO2/c1-6(4-3-5-8)7(9)10-2/h6H,3-5H2,1-2H3 |

| InChIKey | NFWYCLOPRIAQFJ-UHFFFAOYSA-N |

Advanced Spectroscopic and Analytical Research Methodologies for Structural and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 5-bromo-2-methylpentanoate in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map out the carbon framework and the precise location of protons, which is crucial for confirming its regiochemistry and, if applicable, its stereochemistry.

One-dimensional NMR, specifically ¹H and ¹³C NMR, provides initial but vital information. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicity, arising from spin-spin coupling with neighboring protons. For this compound, distinct signals would be expected for the two methyl groups (one on the ester and one at the C2 position), the methylene (B1212753) groups of the pentanoate chain, and the methine proton at the C2 position. The integration of these signals provides a ratio of the protons in each environment. docbrown.info The ¹³C NMR spectrum, in turn, indicates the number of unique carbon environments. chemicalbook.com

To resolve ambiguities and establish connectivity between atoms, a series of 2D NMR experiments are conducted: buyersguidechem.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. buyersguidechem.com For this compound, COSY would show correlations between the methine proton at C2 and the adjacent methyl and methylene protons, as well as between the protons of the adjacent methylene groups along the carbon chain. This allows for the assembly of the proton-proton connectivity network.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. buyersguidechem.com Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to the carbon signal to which it is attached, providing a direct C-H bond correlation map. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. buyersguidechem.com HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon of the ester) and for piecing together different fragments of the molecule. For instance, a correlation between the protons of the methoxy (B1213986) group and the carbonyl carbon would confirm the ester functionality. Similarly, correlations between the protons on C4 and the bromine-bearing C5 would solidify the regiochemical assignment of the bromine atom. nist.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. nih.gov While less critical for the basic constitutional isomer assignment of this flexible molecule, NOESY can be valuable for determining stereochemistry in more rigid or chiral analogues.

A hypothetical summary of expected ¹H and ¹³C NMR data is presented in the table below. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| C1 (C=O) | - | ~175 ppm |

| C2 (-CH) | Multiplet | ~40 ppm |

| C3 (-CH₂) | Multiplet | ~30 ppm |

| C4 (-CH₂) | Multiplet | ~35 ppm |

| C5 (-CH₂Br) | Triplet | ~33 ppm |

| C2-CH₃ | Doublet | ~17 ppm |

| O-CH₃ | Singlet | ~52 ppm |

This table is interactive. Click on the headers to sort.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural details through the analysis of fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic M+2 peak with nearly equal intensity to the molecular ion peak (M). docbrown.info This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. The exact mass of the molecular ion is a critical piece of data for confirming the identity of the compound. nih.gov

Table of Expected HRMS Data:

| Ion | Isotope | Calculated m/z |

| [C₇H₁₃⁷⁹BrO₂]⁺ | ⁷⁹Br | 208.00989 |

| [C₇H₁₃⁸¹BrO₂]⁺ | ⁸¹Br | 210.00784 |

This table is interactive. Click on the headers to sort.

Tandem Mass Spectrometry (MS/MS) is employed to further investigate the structure of the compound by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule.

Expected fragmentation patterns for an ester like this compound would include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass corresponding to the acylium ion.

Loss of the methoxycarbonyl group (-COOCH₃): This would lead to a fragment representing the alkyl chain.

Cleavage of the C-Br bond: The loss of the bromine radical is a common fragmentation pathway for bromoalkanes. docbrown.info

McLafferty rearrangement: If sterically feasible, this rearrangement can lead to the elimination of a neutral alkene molecule.

By piecing together the masses of the observed fragment ions, the structure of the parent molecule can be confirmed.

Chromatographic Methodologies for Purity Profiling and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a sample and for separating it from any isomers or byproducts that may be present.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component as it elutes from the column.

This technique is highly effective for:

Purity Assessment: A pure sample will ideally show a single peak in the gas chromatogram. The presence of other peaks indicates impurities, which can be identified by their mass spectra.

Isomer Separation: GC can often separate constitutional isomers, such as regioisomers where the bromine atom is at a different position on the pentanoate chain. Each isomer would have a distinct retention time and could be identified by its mass spectrum. For instance, 2-bromo-2-methylpentanoate would likely have a different retention time than the title compound.

By combining the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, GC-MS provides a robust method for both the qualitative and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the quantitative analysis and preparative purification of "this compound." Its high resolution and sensitivity enable the separation of the target compound from starting materials, byproducts, and isomers, ensuring a high degree of purity.

Quantitative Analysis:

For the quantitative determination of "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. While specific methods for "this compound" are not extensively published, methods for structurally similar bromo-esters, such as "Methyl 2-bromo-2-methylpropionate," provide a strong basis for method development. sielc.com

A typical analytical setup would involve a C18 or a specialized column like Newcrom R1, which has low silanol (B1196071) activity, providing good peak shape for a wide range of compounds. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with a small percentage of an acid modifier like phosphoric acid or formic acid to ensure consistent ionization and improve peak symmetry. sielc.comnih.gov Detection is commonly achieved using a UV detector, as the ester functional group exhibits some absorbance at lower wavelengths (around 200-220 nm).

A hypothetical HPLC method for the quantitative analysis of "this compound" is detailed in the table below.

| Parameter | Value |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for routine quality control.

Purification:

For the isolation of highly pure "this compound," preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. springernature.comteledynelabs.com The goal is to separate the target compound from any impurities, which are then collected as separate fractions. springernature.com

The conditions for preparative HPLC are typically scaled up from a validated analytical method. The choice of mobile phase is critical to ensure good resolution and efficient recovery of the purified compound. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed depending on the complexity of the sample mixture. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the functional groups and vibrational modes within a molecule, serving as a molecular fingerprint for "this compound."

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching and bending). The resulting spectrum displays absorption bands at specific wavenumbers, characteristic of particular chemical bonds and functional groups.

The most prominent peaks would include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1750-1735 cm⁻¹.

C-O Stretch: A strong, often broad, absorption band associated with the C-O single bond of the ester group, usually found in the 1300-1000 cm⁻¹ region.

C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups, typically observed in the 3000-2850 cm⁻¹ range.

C-Br Stretch: A weaker absorption band in the fingerprint region, typically between 600-500 cm⁻¹, corresponding to the carbon-bromine bond.

The following table summarizes the expected characteristic IR absorption bands for "this compound."

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2960-2850 | Medium |

| C=O Stretch | Ester | 1745-1730 | Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1470-1370 | Medium |

| C-O-C Asymmetric Stretch | Ester | 1250-1150 | Strong |

| C-O-C Symmetric Stretch | Ester | 1150-1000 | Strong |

| C-Br Stretch | Alkyl Bromide | 600-500 | Weak-Medium |

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. The resulting Raman spectrum provides information about the vibrational modes of the molecule. A key difference from IR is that non-polar bonds and symmetric vibrations often produce strong Raman signals, while they may be weak or absent in the IR spectrum.

For "this compound," Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations and the C-Br stretch, which can sometimes be weak in the IR spectrum. Information on the Raman spectrum of "Methyl bromoacetate" indicates that the C-Br stretching vibration would be a key feature. nih.gov

A comprehensive vibrational analysis combining both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of "this compound," providing a high degree of confidence in its structural identification.

Emerging Research Frontiers and Future Directions for Methyl 5 Bromo 2 Methylpentanoate Chemistry

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly influencing the synthesis of halogenated organic compounds, aiming to reduce environmental impact and enhance safety. For methyl 5-bromo-2-methylpentanoate, this involves developing greener methods for both its synthesis and subsequent transformations.

Key research efforts in the sustainable synthesis of bromoalkanoates focus on several areas:

Alternative Brominating Agents: Traditional bromination methods often use hazardous reagents like elemental bromine. Research is shifting towards safer and more atom-economical alternatives. N-bromosuccinimide (NBS) has been shown to be an effective catalyst for esterification and a milder brominating reagent. nih.govresearchgate.net The use of quaternary ammonium (B1175870) tribromides (QATBs), such as cetyltrimethylammonium tribromide (CTMATB), under microwave irradiation in aqueous media, represents a significant advancement in green bromination technology. researchgate.net

Greener Solvents: The replacement of hazardous organic solvents is a cornerstone of green chemistry. Acetic acid, being consumable, is considered a very green solvent for bromination reactions. youtube.com Water is also being explored as a clean solvent for chemical transformations, often in combination with microwave heating to enhance reaction rates. researchgate.net

Catalytic Processes: The development of catalytic methods for esterification, a key step in the synthesis of this compound, is crucial. While strong acids like sulfuric acid are traditionally used, research into solid acid catalysts and other reusable catalytic systems is ongoing to minimize waste and simplify purification. youtube.com

The following table summarizes some green chemistry approaches applicable to the synthesis of bromo-esters:

| Approach | Traditional Method | Green Alternative | Advantages |

| Bromination | Elemental Bromine (Br₂) in CCl₄ | N-bromosuccinimide (NBS) or Cetyltrimethylammonium tribromide (CTMATB) in water/acetic acid | Reduced toxicity, improved safety, potential for catalytic use, environmentally benign solvents. nih.govresearchgate.netyoutube.com |

| Esterification | Fischer esterification with excess alcohol and strong acid (e.g., H₂SO₄) | Catalytic esterification with reusable solid acids or enzyme catalysis (see 7.3) | Reduced waste, easier product isolation, milder reaction conditions. youtube.com |

| Energy Input | Conventional heating | Microwave irradiation or high hydrostatic pressure (barochemistry) | Faster reaction times, improved energy efficiency, novel reactivity. researchgate.netrsc.org |

These sustainable approaches not only offer environmental benefits but can also lead to more efficient and cost-effective manufacturing processes for this compound and its derivatives.

Flow Chemistry Applications for Continuous Production and Reaction Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals like this compound. rsc.org The enhanced control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. rsc.orgnih.gov

For the synthesis of this compound, flow chemistry can be applied to several key reaction types:

Halogenation: The precise temperature control in microreactors is particularly beneficial for managing highly exothermic reactions like halogenation, minimizing the formation of byproducts. rsc.org

Esterification: Continuous esterification processes can be readily implemented in flow reactors, allowing for efficient conversion and easy separation of the product. syrris.com

Reductions and Further Transformations: Subsequent reactions of the bromo-ester, such as reductions, can also be performed in a continuous flow setup. For example, the reduction of esters to aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H) can be more selectively controlled in a flow system, preventing over-reduction to the alcohol. researchgate.netthieme-connect.de

The benefits of applying flow chemistry to the synthesis of related compounds are highlighted in the table below:

| Reaction Type | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Halogenation | Poor temperature control leading to side reactions and potential thermal runaway. rsc.org | Excellent heat transfer, precise temperature control, improved safety and selectivity. rsc.org |

| Ester Reduction (e.g., with DIBAL-H) | Requires very low temperatures and slow reagent addition to avoid over-reduction; difficult to scale up. thieme-connect.de | Operation at higher temperatures is possible, rapid mixing and short residence times improve selectivity, and it is readily scalable. researchgate.netthieme-connect.de |

| Organometallic Reactions | Often require cryogenic temperatures and careful handling of reactive intermediates. rsc.org | Enhanced safety due to small reaction volumes, improved control over stoichiometry and reaction time. rsc.org |

Chemoenzymatic Synthesis and Biocatalytic Transformations

The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. For this compound, both its synthesis and transformation can be approached using chemoenzymatic strategies.

Biocatalytic Halogenation: Halogenating enzymes, or halogenases, are capable of selectively introducing halogen atoms into organic molecules. nih.gov Flavin-dependent halogenases (FDHs), for example, use benign inorganic halides like bromide ions to halogenate electron-rich compounds. nih.govresearchgate.net While their natural substrates are often aromatic, enzyme engineering efforts are expanding their scope to include aliphatic molecules. rsc.orgrsc.org A potential biocatalytic route to a precursor of this compound could involve the regioselective bromination of 2-methylpentanoic acid or a related derivative.

Enzymatic Esterification: Lipases are widely used enzymes for the synthesis of esters under mild conditions. nih.govresearchgate.net The esterification of 5-bromo-2-methylpentanoic acid with methanol (B129727) catalyzed by a lipase (B570770) would be a green alternative to traditional chemical methods, often proceeding with high chemoselectivity and avoiding the need for acid or base catalysts. nih.gov

The table below outlines potential chemoenzymatic routes for the synthesis of this compound:

| Reaction Step | Biocatalyst | Potential Substrate | Advantages |

| Halogenation | Flavin-dependent halogenase (FDH) | 2-Methylpentanoic acid | High regioselectivity, mild reaction conditions, use of benign bromide salts. nih.govrsc.org |

| Esterification | Lipase | 5-Bromo-2-methylpentanoic acid | High chemoselectivity, no need for protecting groups, mild conditions, reduced byproducts. nih.govresearchgate.net |

These biocatalytic methods hold the promise of producing this compound and its derivatives with high purity and minimal environmental impact.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalysts is crucial for unlocking novel transformations and improving the efficiency of existing ones. For this compound, which contains a reactive C-Br bond, research into advanced catalytic systems is opening up new avenues for its use as a synthetic intermediate.

Cross-Coupling Reactions: The bromine atom in this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi). mpg.de Recent research has focused on developing more active and robust catalysts, including those based on nickel, which can couple alkyl halides with a wide range of partners. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkyl halides under mild conditions. mpg.de This allows for a variety of C-C and C-heteroatom bond-forming reactions that are often difficult to achieve with traditional methods. For instance, the coupling of alkyl bromides with vinyl acetates or styrenes can be achieved using a heterogeneous organic semiconductor photocatalyst like mesoporous graphitic carbon nitride (mpg-CN) in conjunction with a nickel co-catalyst. mpg.de

The table below showcases some modern catalytic methods applicable to the transformation of bromo-esters:

| Catalytic System | Reaction Type | Key Features |

| Nickel/Diamine Complexes | Asymmetric Hiyama Cross-Coupling | Couples racemic α-bromo esters with aryl and alkenyl silanes to produce chiral α-aryl carboxylic acid derivatives. organic-chemistry.org |

| mpg-CN/Ni(II) Photocatalysis | Mizoroki-Heck type Coupling | Couples alkyl bromides with styrenes under visible light irradiation using a reusable heterogeneous photocatalyst. mpg.de |

| Phase Transfer Catalysis (PTC) | Nucleophilic Substitution | Facilitates reactions between water-soluble nucleophiles and organic-soluble alkyl halides, enhancing reaction rates and enabling the use of a wider range of reagents. youtube.com |

These advanced catalytic systems significantly expand the synthetic utility of this compound, enabling its incorporation into more complex and valuable molecules.

Exploration of Stereoselective Syntheses and Chiral Derivatizations

This compound possesses a chiral center at the C2 position. The development of methods to synthesize this compound in an enantiomerically pure form, and to use it in stereoselective transformations, is a key research frontier.

Asymmetric Synthesis: The stereoselective synthesis of chiral esters is an active area of research. For example, catalytic asymmetric Hiyama cross-couplings have been developed for racemic α-bromo esters, yielding enantiomerically enriched products. organic-chemistry.org While this applies to the α-position, similar principles could be adapted for the stereoselective synthesis of compounds with chirality at the β-position or further down the alkyl chain. The stereoselective synthesis of α-methyl ketones from esters via cyclopropanol (B106826) intermediates also provides a potential route to chiral precursors. rsc.org

Chiral Derivatization: To determine the enantiomeric purity of chiral compounds like this compound, chiral derivatizing agents (CDAs) are employed. wikipedia.org These reagents react with the chiral analyte to form a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.orgnih.govlibretexts.org For example, a chiral alcohol or amine could be used to transesterify or amidate the methyl ester, or a chiral nucleophile could displace the bromide, creating a diastereomeric product whose ratio reflects the enantiomeric excess of the starting material. A three-component derivatization protocol using a 2-formylphenylboronic acid and an enantiopure pinanediol has been shown to be effective for determining the enantiopurity of related chiral compounds. acs.org

The table below lists some approaches relevant to the stereochemistry of this compound:

| Method | Application | Principle |

| Asymmetric Catalysis | Enantioselective Synthesis | Use of chiral catalysts to favor the formation of one enantiomer over the other in reactions such as hydrogenation or cross-coupling. organic-chemistry.orgprepchem.com |

| Chiral Auxiliaries | Enantioselective Synthesis | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal. |

| Chiral Derivatizing Agents (e.g., Mosher's acid, chiral diols) | Enantiopurity Determination | Reaction with a chiral compound to form diastereomers that can be distinguished by analytical methods like NMR. wikipedia.orgnih.govacs.org |

The ability to control and analyze the stereochemistry of this compound is critical for its potential applications in areas such as pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.